5'-Benzyl 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Benzyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, providing it with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The spiro linkage is then introduced through a series of cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the indole or pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5’-Benzyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Benzyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets within biological systems. The indole moiety is known to bind with high affinity to various receptors, influencing signaling pathways and cellular processes . The spiro structure may also contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-2-carboxylate derivatives: Studied for their diverse biological activities.
Uniqueness
5’-Benzyl 3’-methyl 2’-amino-1,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate stands out due to its spiro structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-O'-benzyl 3-O'-methyl 2'-amino-1,6'-dimethyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C24H22N2O6/c1-14-18(22(28)31-13-15-9-5-4-6-10-15)24(19(20(25)32-14)21(27)30-3)16-11-7-8-12-17(16)26(2)23(24)29/h4-12H,13,25H2,1-3H3 |
InChI Key |
JFOIELPKRAEHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)C)C(=C(O1)N)C(=O)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.